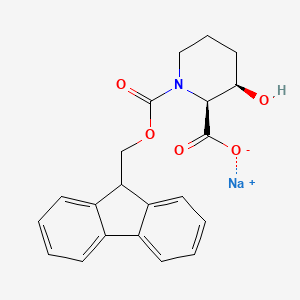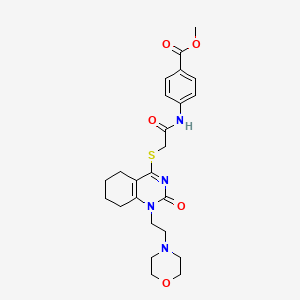
Methyl 4-(2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds similar to the one often involves various cyclization processes or domino reactions . The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes . Protodeboronation of alkyl boronic esters utilizing a radical approach has also been reported .Chemical Reactions Analysis
The chemical reactions involving this compound could be complex and varied, depending on the conditions and reagents used. For instance, compounds with similar structures have been known to undergo reactions such as oxidation, amination, halogenation, and various C–C bond-forming reactions .Scientific Research Applications
Synthesis and Derivatives
- Methyl α-[(4-oxoquinazolin-2-yl)thio]acetate, a key compound in the synthesis of quinazolin-4-one derivatives, is synthesized from anthranilic acid. These derivatives are significant for their potential in creating new medicinal compounds (Al-ALAAF & Al-iraqi, 2021).
- Synthesized 3-benzyl-substituted-4(3H)-quinazolinones have demonstrated remarkable antitumor activity, showcasing the potential of quinazolinone derivatives in cancer treatment (Al-Suwaidan et al., 2016).
Antimicrobial Potential
- Novel quinazolines synthesized from ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate have shown efficacy as antimicrobial agents, highlighting their use in combating bacterial and fungal infections (Desai et al., 2007).
- A series of quinazolinone–sulfonamide linked compounds derived from glycine displayed in vitro antimicrobial activity, suggesting their utility in addressing bacterial infections (Vanparia et al., 2013).
Structural and Molecular Studies
- Structural studies of derivatives like 4-(2-morpholinoethyl)-Δ2-1,2,4-triazoline-5-thione offer insights into their biological properties and potential binding at histamine receptors, crucial for understanding their pharmacological applications (Gors et al., 1981).
- FT-IR and FT-Raman spectra of similar compounds provide valuable data on molecular stability and potential pharmacological activities, such as inhibitory activity against pyrrole inhibitors (El-Azab et al., 2016).
properties
IUPAC Name |
methyl 4-[[2-[[1-(2-morpholin-4-ylethyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O5S/c1-32-23(30)17-6-8-18(9-7-17)25-21(29)16-34-22-19-4-2-3-5-20(19)28(24(31)26-22)11-10-27-12-14-33-15-13-27/h6-9H,2-5,10-16H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHEYSGMBZBKKNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCN4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

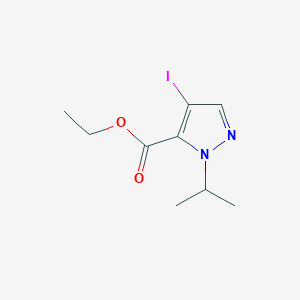
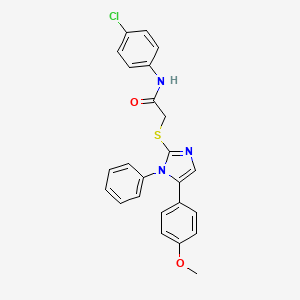
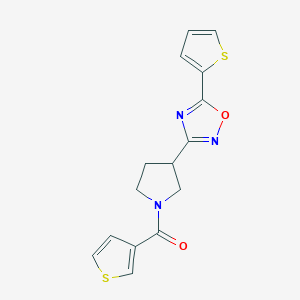

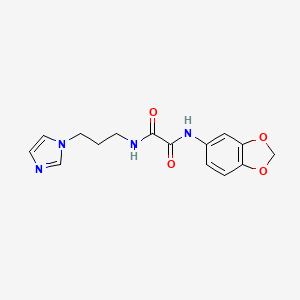

amino]-2,4-dioxo-3-{2-[3-(trifluoromethyl)phenoxy]ethyl}-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile](/img/structure/B2747806.png)
![N-([2,2'-bifuran]-5-ylmethyl)-2-(3-methoxyphenyl)acetamide](/img/structure/B2747807.png)
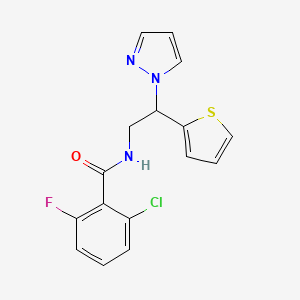
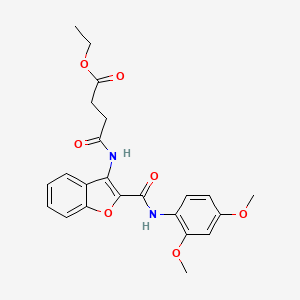
![2-({2-[2-(butylamino)-2-oxoethyl]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl}thio)-N-(3-methylphenyl)acetamide](/img/structure/B2747811.png)
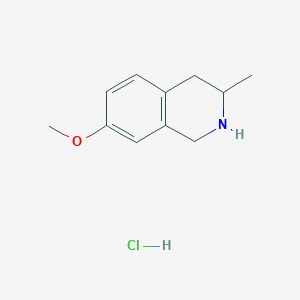
![Methyl 2-amino-2-[3-(2-chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2747813.png)
